5,6-Di-p-tolylpyrazin-2-amine
Description
5,6-Di-p-tolylpyrazin-2-amine is a pyrazine derivative featuring a 2-amine group and two para-tolyl (4-methylphenyl) substituents at positions 5 and 6 of the heterocyclic ring. Pyrazine-based compounds are widely studied due to their structural versatility and applications in medicinal chemistry, materials science, and catalysis. The para-tolyl groups contribute electron-donating effects via their methyl substituents, which may enhance the compound’s stability and influence its electronic properties.
Properties
Molecular Formula |
C18H17N3 |
|---|---|
Molecular Weight |
275.3 g/mol |
IUPAC Name |
5,6-bis(4-methylphenyl)pyrazin-2-amine |
InChI |
InChI=1S/C18H17N3/c1-12-3-7-14(8-4-12)17-18(21-16(19)11-20-17)15-9-5-13(2)6-10-15/h3-11H,1-2H3,(H2,19,21) |
InChI Key |
CJLGYQZEAYLPNV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC=C(N=C2C3=CC=C(C=C3)C)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
This contrasts with halogenated analogs (e.g., 3,5-Dibromo-6-methylpyrazin-2-amine), where bromine atoms withdraw electron density, favoring electrophilic substitution reactions . Steric Effects: Bulky substituents like thiophenylethynyl () reduce solubility but may improve binding specificity in donor-acceptor materials or enzyme pockets .
Synthetic Utility :
- Halogenated pyrazin-2-amine derivatives (e.g., 3,5-Dibromo-6-methylpyrazin-2-amine) serve as intermediates for cross-coupling reactions, while alkylated variants (e.g., 6-Chloro-N-cyclohexyl-N-methylpyrazin-2-amine) are used in pharmaceutical intermediate synthesis .
Reactivity and Stability
- The electron-donating para-tolyl groups in 5,6-Di-p-tolylpyrazin-2-amine likely reduce electrophilic substitution reactivity compared to halogenated analogs. Conversely, brominated derivatives (e.g., ) are more reactive in Suzuki-Miyaura couplings due to the presence of bromine leaving groups .
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